(1,2,3-13C3)propanedioic acid (CAS 102342-85-8), commonly known as malonic acid-13C3, is a fully stable-isotope-labeled dicarboxylic acid featuring >99 atom % 13C enrichment across its entire three-carbon backbone. With a molecular weight of 107.04 g/mol, it serves as a critical, non-radioactive biochemical precursor and metabolic tracer. In industrial and advanced laboratory procurement, it is primarily sourced to synthesize uniformly labeled downstream metabolites—such as [1,2,3-13C3]malonyl-CoA—and to act as a highly specific mass-shifted probe for LC-HRMS and NMR-based structural elucidation of polyketides and fatty acids [1]. Its high isotopic purity ensures maximum signal-to-noise ratios in quantitative flux assays, making it a foundational building block for stable isotope metabolomics.
Substituting fully labeled (1,2,3-13C3)propanedioic acid with unlabeled malonic acid (CAS 141-82-2) or partially labeled variants like malonic acid-1,3-13C2 (CAS 99524-14-8) fundamentally compromises downstream analytical workflows. Unlabeled malonic acid provides no mass shift or NMR visibility above natural abundance, rendering it useless for metabolic tracing. Partially labeled 1,3-13C2 malonic acid lacks the central 13C atom, which breaks the contiguous 13C-13C spin coupling network required for 2D NMR (e.g., INADEQUATE) and reduces the mass shift from M+3 to M+2. Furthermore, while 14C-labeled malonic acid offers high sensitivity, it introduces severe procurement bottlenecks due to strict radiological safety, licensing, and disposal requirements, making the stable 13C3 variant the mandatory choice for routine, high-throughput LC-HRMS and NMR applications .
In automated tracer-based screening (e.g., using CPExtract software) for secondary metabolites like polyketides, the fully labeled compound provides a distinct M+3 mass shift per intact incorporation (or M+2 upon decarboxylation to an acetyl/malonyl equivalent)[1]. The 1,3-13C2 comparator only provides an M+2 shift (or M+1 upon decarboxylation), which generates isotopolog patterns that are closer to natural abundance noise.
| Evidence Dimension | Mass Spectrometry Shift (m/z) |
| Target Compound Data | M+3 (107.04 g/mol) |
| Comparator Or Baseline | Malonic acid-1,3-13C2 (M+2, 106.05 g/mol) |
| Quantified Difference | +1 Da mass difference per incorporated malonate unit. |
| Conditions | LC-HRMS tracer analysis of fungal cultures (e.g., F. graminearum). |
The distinct M+3 shift allows software algorithms to unambiguously separate true secondary metabolites from background noise, reducing false positives in discovery workflows.
Fully labeled (1,2,3-13C3)propanedioic acid exhibits contiguous 13C-13C spin-spin coupling (J_CC) across its entire backbone, with characteristic splitting (e.g., ~58 Hz for C1-C2/C2-C3 couplings) [1]. In contrast, malonic acid-1,3-13C2 contains a central 12C atom, which completely severs the J_CC coupling chain between the carboxyl carbons .
| Evidence Dimension | 13C-13C Spin Coupling Network |
| Target Compound Data | Unbroken C1-C2-C3 coupling network (J_CC ~58 Hz observable). |
| Comparator Or Baseline | Malonic acid-1,3-13C2 (Broken coupling network at C2). |
| Quantified Difference | 100% loss of contiguous backbone coupling in the comparator. |
| Conditions | 13C NMR spectroscopy of labeled precursors and downstream products. |
Contiguous coupling is an absolute requirement for advanced 2D NMR techniques (like INADEQUATE) used to map the carbon backbone of complex synthesized natural products.
For mitochondrial respiration and fatty acid synthesis studies, researchers require uniformly labeled [1,2,3-13C3]malonyl-CoA. Utilizing (1,2,3-13C3)propanedioic acid as the starting material guarantees >99 atom % 13C enrichment at all three carbon positions of the malonyl moiety [1]. Using unlabeled or partially labeled malonic acid results in incomplete mass tags, preventing accurate quantification of carbon flux through complex metabolic networks.
| Evidence Dimension | Downstream Malonyl-CoA Isotopic Purity |
| Target Compound Data | >99% uniform 13C labeling across the 3-carbon malonyl unit. |
| Comparator Or Baseline | Unlabeled malonic acid (Natural abundance, ~1.1% 13C). |
| Quantified Difference | ~98% increase in target isotopic enrichment. |
| Conditions | Enzymatic or chemical synthesis of labeled malonyl-CoA for LC-MS/MS metabolic tracing. |
Uniform labeling is critical for accurately tracking multi-carbon metabolic flux and energy contribution in isolated mitochondria and cellular assays.
As a stable isotope, (1,2,3-13C3)propanedioic acid requires only standard BSL-1/BSL-2 laboratory handling and standard chemical disposal . Its historical comparator for high-sensitivity tracing, 14C-malonic acid, is a beta-emitter that mandates strict radiological containment, specialized licensing, and expensive hazardous waste disposal protocols.
| Evidence Dimension | Regulatory and Handling Requirements |
| Target Compound Data | Standard chemical handling (Stable isotope). |
| Comparator Or Baseline | 14C-malonic acid (Radioactive containment required). |
| Quantified Difference | Elimination of radiological licensing and disposal costs. |
| Conditions | Standard laboratory procurement and facility management. |
Procuring the stable 13C3 isotope drastically reduces facility overhead, compliance delays, and disposal costs while maintaining quantitative tracing capabilities.
(1,2,3-13C3)propanedioic acid serves as a highly effective tracer for identifying secondary metabolites in fungal or bacterial cultures. Its distinct M+3 mass shift ensures that downstream polyketides and fatty acids exhibit predictable isotopolog patterns, allowing automated software to filter out natural abundance background [1].
As the direct precursor to malonyl-CoA, this fully labeled compound is essential for synthesizing [1,2,3-13C3]malonyl-CoA. This reagent is subsequently used in LC-MS/MS assays to track ketone body-supported respiration, fatty acid elongation, and metabolic flux in isolated mitochondria or complex cellular models [2].
Because it maintains a contiguous 13C-13C spin coupling network, this compound is strictly required for feeding experiments designed to elucidate the structure of complex natural products. The unbroken carbon-13 chain allows researchers to use advanced 2D NMR techniques to map the exact assembly of the carbon backbone [3].